molecular formula C11H12N6S B292603 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B292603
M. Wt: 260.32 g/mol
InChI Key: MCUNEOPZRYAXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as BTT. It is a compound that has gained significant attention in the scientific community due to its diverse applications in the field of biochemistry and medicinal chemistry.

Scientific Research Applications

BTT has been extensively studied for its potential applications in the field of biochemistry and medicinal chemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and antimicrobial properties. BTT has also been investigated as a potential inhibitor of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. Furthermore, BTT has been explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The exact mechanism of action of BTT is not fully understood. However, it is believed that BTT exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. BTT has been shown to inhibit the activity of various enzymes by binding to their active sites. Additionally, BTT has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
BTT has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent antioxidant activity, which helps to protect cells from oxidative damage. BTT has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, BTT has been found to possess antimicrobial activity against a wide range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

BTT has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. Additionally, BTT exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, BTT also has some limitations. It has poor solubility in water, which can limit its use in aqueous-based experiments. Additionally, BTT has been shown to exhibit some cytotoxicity at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for research on 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione One potential area of research is the development of BTT-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BTT could be investigated as a potential scaffold for the development of new drugs with improved pharmacological properties. Furthermore, the mechanism of action of BTT could be further elucidated to better understand its biological effects. Finally, the synthesis of BTT could be optimized to improve its yield and purity.
Conclusion:
In conclusion, BTT is a compound that has gained significant attention in the scientific community due to its diverse applications in the field of biochemistry and medicinal chemistry. The synthesis of BTT is relatively simple, and the compound exhibits potent biological activity. BTT has been investigated for its potential applications in the treatment of various diseases, and future research could lead to the development of new drugs based on 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Synthesis Methods

The synthesis of BTT involves the reaction of 1H-1,2,3-benzotriazole with 4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in the presence of a suitable catalyst. The reaction takes place under mild conditions and results in the formation of BTT as a white crystalline powder. The purity of the compound can be enhanced using various purification techniques such as recrystallization, column chromatography, and HPLC.

properties

Molecular Formula

C11H12N6S

Molecular Weight

260.32 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H12N6S/c1-2-16-10(13-14-11(16)18)7-17-9-6-4-3-5-8(9)12-15-17/h3-6H,2,7H2,1H3,(H,14,18)

InChI Key

MCUNEOPZRYAXLU-UHFFFAOYSA-N

SMILES

CCN1C(=NNC1=S)CN2C3=CC=CC=C3N=N2

Canonical SMILES

CCN1C(=NNC1=S)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

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